4-METHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE
Overview
Description
4-METHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-{[1-(4-methoxybenzoyl)-4-piperidinyl]methyl}benzamide is 382.18925731 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antimicrobial Preservatives : Parabens, including methylparaben and propyl paraben, share structural similarities with benzamide derivatives. These compounds are extensively used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Research has explored their occurrence, fate, and behavior in aquatic environments, indicating that despite wastewater treatments, parabens persist at low concentration levels in effluents, suggesting continuous environmental exposure and the need for monitoring and potential regulation (Haman et al., 2015).
Prokinetic Agents in Gastrointestinal Motility Disorders : Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, serves as an orally administered prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its specificity for enhancing acetylcholine release in the myenteric plexus without central depressant or antidopaminergic effects marks a significant advancement in treating gastrointestinal motility disorders (McCallum et al., 2012).
DNA Binding and Analysis : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are critical in molecular biology for chromosome and nuclear staining. These compounds are instrumental in analyzing nuclear DNA content and chromosome structure, highlighting the significance of benzimidazole derivatives in genetic research (Issar & Kakkar, 2013).
Environmental Impact and Toxicology
Degradation and Toxicity of Pharmaceuticals : The environmental persistence and potential toxicity of pharmaceutical compounds, including those related to benzamide derivatives, have garnered significant attention. Research focusing on the advanced oxidation processes to degrade contaminants like acetaminophen highlights the generation of by-products and their biotoxicity, underscoring the necessity for effective wastewater treatment technologies to mitigate environmental and health risks (Qutob et al., 2022).
Sunscreen Active Ingredients and Environmental Effects : The environmental effects of UV filters, including oxybenzone, have been critically reviewed, focusing on their presence in aquatic environments and potential impacts on coral reefs and fish species. This research underscores the need for evaluating the ecological consequences of chemical compounds used in consumer products and the development of environmentally friendly alternatives (Schneider & Lim, 2019).
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methoxybenzoyl)piperidin-4-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)23-15-16-11-13-24(14-12-16)22(26)18-5-9-20(28-2)10-6-18/h3-10,16H,11-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHMLHMHSKHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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